molecular formula C19H14BrN3O7 B11644617 (5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11644617
M. Wt: 476.2 g/mol
InChI Key: GCQXWUMOMUZAPF-NTUHNPAUSA-N
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Description

The compound “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2,4-dimethoxy-5-nitrobenzaldehyde, and pyrimidine-2,4,6-trione. The key steps may involve:

    Condensation Reaction: The aldehyde groups of 4-bromobenzaldehyde and 2,4-dimethoxy-5-nitrobenzaldehyde react with pyrimidine-2,4,6-trione under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.

    Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: The major product would depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine

Industry

The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chlorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-fluorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the bromine atom in the compound may confer unique properties, such as increased reactivity in substitution reactions or specific biological activity compared to its analogs.

Properties

Molecular Formula

C19H14BrN3O7

Molecular Weight

476.2 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H14BrN3O7/c1-29-15-9-16(30-2)14(23(27)28)8-10(15)7-13-17(24)21-19(26)22(18(13)25)12-5-3-11(20)4-6-12/h3-9H,1-2H3,(H,21,24,26)/b13-7+

InChI Key

GCQXWUMOMUZAPF-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC

Origin of Product

United States

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